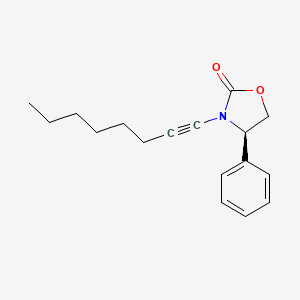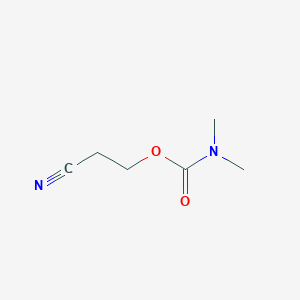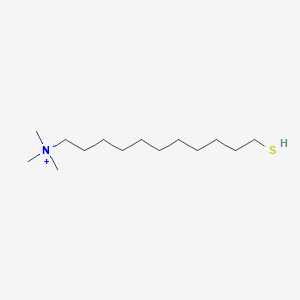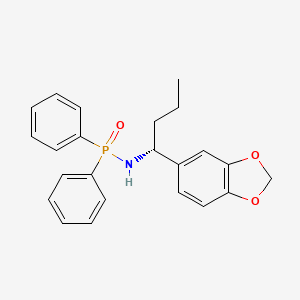
(1R)-1-(1,3-benzodioxol-5-yl)-N-diphenylphosphorylbutan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-1-(1,3-benzodioxol-5-yl)-N-diphenylphosphorylbutan-1-amine is a complex organic compound characterized by the presence of a benzodioxole ring, a diphenylphosphoryl group, and a butan-1-amine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(1,3-benzodioxol-5-yl)-N-diphenylphosphorylbutan-1-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Introduction of the Diphenylphosphoryl Group: The diphenylphosphoryl group can be introduced via a phosphorylation reaction using diphenylphosphoryl chloride and a suitable base.
Attachment of the Butan-1-amine Moiety: The final step involves the coupling of the benzodioxole and diphenylphosphoryl intermediates with butan-1-amine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(1R)-1-(1,3-benzodioxol-5-yl)-N-diphenylphosphorylbutan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine or phosphoryl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amines or phosphoryl derivatives.
Aplicaciones Científicas De Investigación
(1R)-1-(1,3-benzodioxol-5-yl)-N-diphenylphosphorylbutan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a ligand for specific receptors.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (1R)-1-(1,3-benzodioxol-5-yl)-N-diphenylphosphorylbutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
(1R)-1-(1,3-benzodioxol-5-yl)-N-diphenylphosphorylbutan-1-amine: shares structural similarities with other benzodioxole derivatives and diphenylphosphoryl compounds.
Benzodioxole Derivatives: Compounds containing the benzodioxole ring, such as safrole and piperonyl butoxide.
Diphenylphosphoryl Compounds: Compounds containing the diphenylphosphoryl group, such as diphenylphosphoryl azide.
Uniqueness
- The unique combination of the benzodioxole ring, diphenylphosphoryl group, and butan-1-amine moiety in this compound provides distinct chemical and biological properties.
- Its specific stereochemistry (1R) may confer unique interactions with molecular targets, differentiating it from other similar compounds.
Propiedades
Número CAS |
398453-29-7 |
|---|---|
Fórmula molecular |
C23H24NO3P |
Peso molecular |
393.4 g/mol |
Nombre IUPAC |
(1R)-1-(1,3-benzodioxol-5-yl)-N-diphenylphosphorylbutan-1-amine |
InChI |
InChI=1S/C23H24NO3P/c1-2-9-21(18-14-15-22-23(16-18)27-17-26-22)24-28(25,19-10-5-3-6-11-19)20-12-7-4-8-13-20/h3-8,10-16,21H,2,9,17H2,1H3,(H,24,25)/t21-/m1/s1 |
Clave InChI |
DXITXGWDDBOVOC-OAQYLSRUSA-N |
SMILES isomérico |
CCC[C@H](C1=CC2=C(C=C1)OCO2)NP(=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canónico |
CCCC(C1=CC2=C(C=C1)OCO2)NP(=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


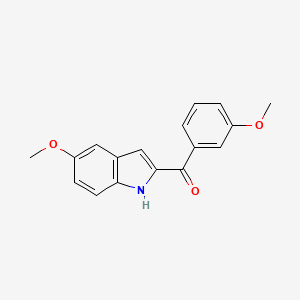
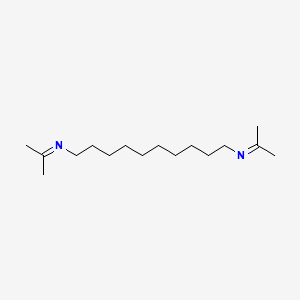
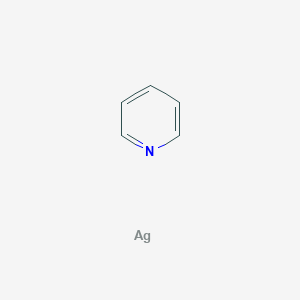
![4-Methyl-N-[(naphthalen-1-yl)methylidene]benzene-1-sulfinamide](/img/structure/B14244997.png)
![acetic acid;[(1S,3S)-2,2-difluoro-3-(hydroxymethyl)cyclopropyl]methanol](/img/structure/B14245003.png)
![6-Decyl-2-[4-(heptyloxy)phenyl]-1,3-benzothiazole](/img/structure/B14245008.png)

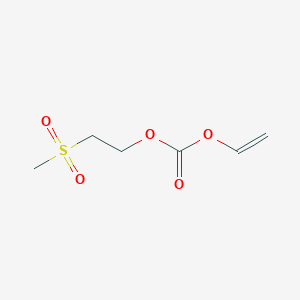
![1,1'-(1,4-Phenylene)bis[2-(2H-1,3-benzodioxol-2-yl)ethan-1-one]](/img/structure/B14245029.png)
